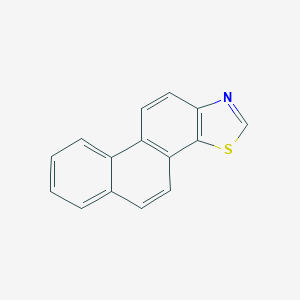![molecular formula C30H52O B089218 [(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol CAS No. 14703-56-1](/img/structure/B89218.png)
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol is a pentacyclic triterpenoid compound that is commonly found in various plant species, including those from the Celastraceae, Asteraceae, Fabaceae, and Myrtaceae families . This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol can be synthesized through the reduction of friedelin (friedelan-3-one) using sodium metal, which produces friedelan-3α-ol as the major product . Alternatively, the reduction can be carried out using lithium aluminum hydride or sodium borohydride, which yields friedelan-3β-ol with a high degree of stereospecificity .
Industrial Production Methods
Industrial production of friedelan-28-ol often involves the extraction of friedelin from plant sources using organic solvents such as methanol, ethanol, hexane, dichloromethane, petroleum ether, and chloroform . Advanced extraction methods like ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis are also employed to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form friedelin (friedelan-3-one).
Reduction: As mentioned earlier, friedelin can be reduced to form friedelan-28-ol.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium metal, lithium aluminum hydride, and sodium borohydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions at the hydroxyl group.
Major Products
Oxidation: Friedelin (friedelan-3-one)
Reduction: Friedelan-3α-ol and friedelan-3β-ol
Substitution: Depending on the nucleophile, various substituted derivatives of friedelan-28-ol can be formed.
Aplicaciones Científicas De Investigación
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other triterpenoid compounds.
Mecanismo De Acción
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol exerts its effects through various molecular targets and pathways. One of the key pathways involved is the AMPK-mTOR signaling pathway, which plays a crucial role in autophagy . This pathway enhances the pharmacological action of friedelan-28-ol, particularly in models of ulcerative colitis . Additionally, friedelan-28-ol has been shown to modulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol is part of the friedelane-type triterpenoids, which include compounds such as friedelin (friedelan-3-one) and friedelinol (friedelan-3β-ol) . Compared to these similar compounds, friedelan-28-ol is unique due to its specific hydroxyl group at the 28th position, which contributes to its distinct pharmacological properties .
List of Similar Compounds
- Friedelin (friedelan-3-one)
- Friedelinol (friedelan-3β-ol)
- Other friedelane triterpenoids
This compound stands out among these compounds due to its unique structural features and diverse biological activities .
Propiedades
Número CAS |
14703-56-1 |
|---|---|
Fórmula molecular |
C30H52O |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol |
InChI |
InChI=1S/C30H52O/c1-21-9-8-10-22-26(21,4)12-11-23-27(22,5)14-15-29(7)24-19-25(2,3)13-17-30(24,20-31)18-16-28(23,29)6/h21-24,31H,8-20H2,1-7H3/t21-,22+,23-,24-,26+,27-,28+,29-,30+/m0/s1 |
Clave InChI |
BHLXLLILEZGSON-UTFSNWJCSA-N |
SMILES |
CC1CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C |
SMILES isomérico |
C[C@H]1CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)C)C |
SMILES canónico |
CC1CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)


![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)









![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
